molecular formula C17H23NO5 B2941855 4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one CAS No. 844830-46-2

4-[[Bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one

Cat. No. B2941855
CAS RN: 844830-46-2
M. Wt: 321.373
InChI Key: XMKSORJWTDSFQI-UHFFFAOYSA-N
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Description

Bis(2-methoxyethyl)amine is an organic compound with the formula (CH3OCH2CH2)2NH . It’s a colorless liquid used as a reactant in various chemical reactions .


Synthesis Analysis

Bis(2-methoxyethyl)amine can be used as a reactant in the Pd-catalyzed Buchwald-Hartwig amination reaction to synthesize aryl amines by reacting with aryl and heteroaryl halides . It can also be used to synthesize α-ketoamides via a metal-free oxidative coupling reaction with methyl ketones in the presence of tert-butyl hydroperoxide as an oxidant and iodine as a catalyst .


Molecular Structure Analysis

The molecular structure of Bis(2-methoxyethyl)amine is represented by the SMILES string COCCNCCOC . The molecular weight is 133.19 .


Chemical Reactions Analysis

As mentioned earlier, Bis(2-methoxyethyl)amine can participate in various chemical reactions, including the Buchwald-Hartwig amination reaction and the synthesis of α-ketoamides .


Physical And Chemical Properties Analysis

Bis(2-methoxyethyl)amine is a liquid at room temperature with a density of 0.902 g/mL at 25 °C . It has a refractive index of 1.419 and boils at 170-172 °C .

Scientific Research Applications

Fluorescence Sensing

4-[(Bis(pyridin-2-ylmethyl)amino)methyl]-7-methoxychromen-2-one, a similar compound, has been reported as a fluorescent photoinduced electron transfer cation sensor. It indicates the presence of Zn2+, Cd2+, and Pb2+ ions via a fluorescence signal, with measured log binding constants for these metal ions (Kulatilleke, Silva, & Eliav, 2006).

Corrosion Inhibition

In a study focusing on corrosion inhibition, 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole (4-MAT), a compound with similar structural features, was found effective in inhibiting acidic corrosion of mild steel. This highlights the potential application of similar compounds in corrosion control (Bentiss et al., 2009).

Reactivation of Acetylcholinesterase

A study on HLö 7 dimethanesulfonate, which shares structural similarities, shows its effectiveness in reactivating acetylcholinesterase blocked by organophosphates, suggesting potential applications in treating organophosphate poisoning (Eyer et al., 2005).

Oligonucleotide Glycoconjugates Synthesis

Research indicates that diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate, a related compound, can be used in the synthesis of oligonucleotide glycoconjugates. This suggests potential applications in the field of molecular biology and genetic engineering (Katajisto, Heinonen, & Lönnberg, 2004).

Heterocycle Synthesis

1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one, a structurally related compound, is useful in the synthesis of five and six-membered heterocycles with aldehyde functionality, implying potential applications in organic synthesis (Mahata et al., 2003).

Magnetic Property Studies

The synthesis of Poly[bis(4-methoxyphenyl)aminiumacetylene]s, which are structurally related, offers insights into the study of magnetic properties of π-conjugated polymers with multiple aminium radicals (Murata et al., 2005).

Mechanism of Action

Safety and Hazards

Bis(2-methoxyethyl)amine is classified as a flammable liquid and can cause skin burns and eye damage. It’s also harmful if swallowed .

properties

IUPAC Name

4-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-7-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-12-8-16-14(10-15(12)19)13(9-17(20)23-16)11-18(4-6-21-2)5-7-22-3/h8-10,19H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMKSORJWTDSFQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN(CCOC)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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